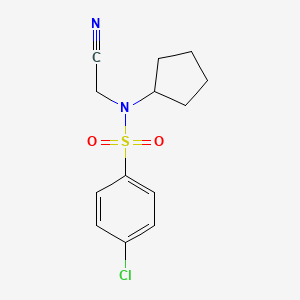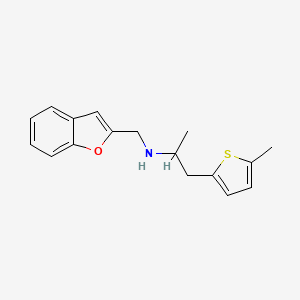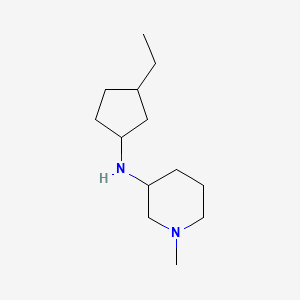![molecular formula C13H17N3O5 B7594955 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid](/img/structure/B7594955.png)
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid, also known as DAPAC, is a chemical compound that has gained attention in the scientific community due to its potential applications in biochemical and physiological research. DAPAC is a cyclic amino acid derivative that contains a pyrimidine ring and an azepane ring. In
作用机制
The mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is not fully understood. However, it is believed that 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid interacts with proteins and peptides through hydrogen bonding and electrostatic interactions. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to bind to the active site of enzymes involved in the metabolism of amino acids and peptides.
Biochemical and Physiological Effects:
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been shown to have antitumor activity in vitro. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been shown to have antibacterial and antifungal activity.
实验室实验的优点和局限性
One of the advantages of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that it is a stable and readily available compound. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid is also relatively easy to synthesize. However, one of the limitations of using 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid in lab experiments is that its mechanism of action is not fully understood. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has not been extensively studied in vivo.
未来方向
There are many future directions for the research on 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. One possible direction is to further explore the mechanism of action of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. Another possible direction is to study the in vivo effects of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a building block to synthesize new bioactive compounds. Finally, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid could be used as a probe to study the binding properties of proteins and peptides.
合成方法
The synthesis of 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid involves the reaction between 2,4-dioxopyrimidine-1-acetic acid and 6-aminocaproic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid as a white solid with a melting point of 130-132°C.
科学研究应用
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has shown potential applications in various biochemical and physiological research studies. It has been used as a substrate for enzymes involved in the metabolism of amino acids and peptides. 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has also been used as a chiral building block in the synthesis of bioactive compounds. In addition, 1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid has been used as a probe to study the binding properties of proteins and peptides.
属性
IUPAC Name |
1-[2-(2,4-dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5/c17-10-5-7-15(13(21)14-10)8-11(18)16-6-3-1-2-4-9(16)12(19)20/h5,7,9H,1-4,6,8H2,(H,19,20)(H,14,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATGFKQDSQVSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)CN2C=CC(=O)NC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,4-Dioxopyrimidin-1-yl)acetyl]azepane-2-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-Bromothiophen-3-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594879.png)
![3-[[Cyanomethyl(cyclopentyl)amino]methyl]-4-fluorobenzonitrile](/img/structure/B7594882.png)
![3-[(4-Bromothiophen-2-yl)methyl-methylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7594884.png)
![2-(3-aminophenyl)-N-[1-(5-methylthiophen-2-yl)propan-2-yl]acetamide](/img/structure/B7594892.png)

![2-[Methyl(2-methylpropylsulfonyl)amino]propanoic acid](/img/structure/B7594903.png)

![3-[[2-(cyclohexen-1-yl)acetyl]amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B7594914.png)

![4-tert-butyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B7594940.png)
![N-[3-[(2,4-dimethyl-1,3-thiazol-5-yl)methylamino]phenyl]acetamide](/img/structure/B7594963.png)
![2-(methylamino)-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7594969.png)
![5-methyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7594974.png)